Triethyl phosphonoacetate-13C2

Description

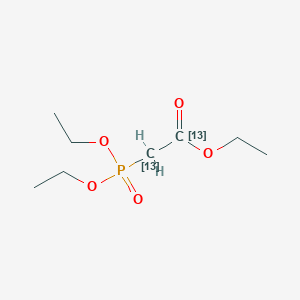

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2]P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448099 | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100940-60-1 | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Probing Reaction Mechanisms and Metabolic Pathways: A Technical Guide to 13C Labeled Triethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and applications of 13C labeled triethyl phosphonoacetate. This isotopically labeled compound serves as a powerful tool for elucidating reaction mechanisms, particularly the Horner-Wadsworth-Emmons reaction, and for tracing the metabolic fate of two-carbon units in biological systems, such as in de novo fatty acid synthesis.

Core Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The primary chemical transformation involving triethyl phosphonoacetate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method in organic synthesis for the formation of alkenes, typically with high stereoselectivity for the (E)-isomer. The 13C label, strategically placed on the α-carbon of the phosphonate, allows for detailed mechanistic studies and the tracking of this carbon atom through the reaction sequence and into subsequent metabolic pathways.

The HWE reaction proceeds through a series of well-defined steps:

-

Deprotonation: A base abstracts the acidic α-proton from triethyl phosphonoacetate to form a stabilized phosphonate carbanion (ylide).

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble diethyl phosphate byproduct.

The 13C label at the α-carbon allows researchers to precisely follow the fate of this carbon atom using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This enables the unambiguous determination of the connectivity in the final alkene product and can provide insights into the stereochemical course of the reaction.

Quantitative Data

| Aldehyde | Base/Conditions | Solvent | Temperature (°C) | E/Z Ratio |

| Benzaldehyde | DBU, K₂CO₃ | neat | Room Temp | >99:1 |

| Heptanal | DBU, K₂CO₃ | neat | Room Temp | 99:1 |

| Benzaldehyde | LiOH·H₂O | neat | Room Temp | 99:1 |

| 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 87:13 |

| 3-Phenylpropionaldehyde | i-PrMgBr | THF | 0 | 77:23 |

Table 1: E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction. This table summarizes the stereochemical outcome of the HWE reaction between triethyl phosphonoacetate and various aldehydes under different reaction conditions. The data indicates a strong preference for the (E)-isomer, especially under milder, base-catalyzed conditions.

Experimental Protocols

Synthesis of 13C Labeled Triethyl phosphonoacetate

The synthesis of 13C labeled triethyl phosphonoacetate can be achieved in a two-step process starting from commercially available 13C labeled starting materials.

Step 1: Synthesis of Ethyl [2-13C]acetate

This procedure is adapted from standard esterification methods.

-

Materials:

-

[2-13C]Acetic acid (99 atom % 13C)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine [2-13C]acetic acid and a 3-fold molar excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of acetic acid).

-

Heat the mixture to reflux for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ethyl [2-13C]acetate by distillation.

-

Step 2: Arbuzov Reaction to form Triethyl [2-13C]phosphonoacetate

This procedure utilizes the Michaelis-Arbuzov reaction.[1][2]

-

Materials:

-

Ethyl [2-13C]acetate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Triethyl phosphite

-

Anhydrous toluene

-

Vacuum distillation apparatus

-

-

Procedure:

-

Convert ethyl [2-13C]acetate to ethyl [2-bromo-2-13C]acetate via radical bromination using N-bromosuccinimide and a catalytic amount of benzoyl peroxide in an appropriate solvent like carbon tetrachloride under reflux. Purify the product by distillation.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add triethyl phosphite.

-

Heat the triethyl phosphite to 120-130 °C under a nitrogen atmosphere.

-

Add the purified ethyl [2-bromo-2-13C]acetate dropwise to the heated triethyl phosphite over a period of 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 2-3 hours to ensure complete reaction.

-

Monitor the reaction progress by observing the cessation of ethyl bromide evolution.

-

Cool the reaction mixture to room temperature and purify the crude triethyl [2-13C]phosphonoacetate by vacuum distillation.

-

Metabolic Tracing of De Novo Fatty Acid Synthesis

13C labeled triethyl phosphonoacetate can be used as a precursor to generate 13C labeled acetyl-CoA within cells, which is a fundamental building block for de novo fatty acid synthesis. The following protocol outlines a general workflow for tracing the incorporation of the 13C label into cellular fatty acids.[3]

-

Materials:

-

Cultured cells of interest

-

Cell culture medium (e.g., DMEM)

-

13C Labeled Triethyl phosphonoacetate

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform

-

Saponification reagent (e.g., 1 M KOH in methanol)

-

Derivatization agent (e.g., BF₃ in methanol)

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of 13C labeled triethyl phosphonoacetate. The ester groups of triethyl phosphonoacetate can be hydrolyzed by cellular esterases to release [2-13C]acetate, which is then converted to [1-13C]acetyl-CoA.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled precursor.

-

-

Cell Harvesting and Lipid Extraction:

-

Wash the cells with ice-cold PBS to remove any remaining labeled medium.

-

Harvest the cells by scraping or trypsinization.

-

Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol/water solvent system.

-

-

Saponification and Derivatization:

-

Saponify the extracted lipids by heating with a methanolic KOH solution to release the free fatty acids.

-

Derivatize the fatty acids to their corresponding fatty acid methyl esters (FAMEs) by heating with a derivatizing agent like BF₃ in methanol. This increases their volatility for GC-MS analysis.

-

-

GC-MS Analysis:

-

Extract the FAMEs into an organic solvent such as hexane.

-

Analyze the FAMEs by GC-MS. The gas chromatograph separates the different fatty acid methyl esters, and the mass spectrometer detects the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Analyze the mass spectra of the FAMEs to determine the incorporation of the 13C label. The presence of M+1 or M+2 peaks (depending on the number of acetyl-CoA units incorporated) in the mass spectra of specific fatty acids indicates de novo synthesis using the labeled precursor.

-

Quantify the fractional new synthesis of each fatty acid by analyzing the isotopic distribution of the molecular ions.

-

-

Conclusion

13C labeled triethyl phosphonoacetate is a versatile and powerful tool for both synthetic organic chemists and researchers in the life sciences. Its application in the Horner-Wadsworth-Emmons reaction allows for detailed mechanistic investigations, while its use as a metabolic tracer provides valuable insights into fundamental biological processes like de novo fatty acid synthesis. The ability to track the flow of carbon atoms with high precision using techniques like NMR and MS makes this isotopically labeled compound an indispensable reagent for advancing our understanding of complex chemical and biological systems. This guide provides a foundational understanding and practical protocols to facilitate the effective use of 13C labeled triethyl phosphonoacetate in a research setting.

References

A Technical Guide to the Application of Triethyl Phosphonoacetate-¹³C₂ in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry and pharmaceutical development, the demand for isotopically labeled compounds has become increasingly critical. These molecules are indispensable tools for elucidating metabolic pathways, quantifying metabolites with high precision, and serving as internal standards in pharmacokinetic studies. Triethyl phosphonoacetate, a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction, is instrumental in the stereoselective synthesis of α,β-unsaturated esters. The isotopically labeled variant, triethyl phosphonoacetate-¹³C₂, offers a strategic and efficient method for introducing a stable, two-carbon isotope label into a wide array of bioactive molecules.

This technical guide provides an in-depth overview of the applications of triethyl phosphonoacetate-¹³C₂ in organic synthesis, with a particular focus on its role in preparing labeled compounds for drug discovery and metabolic research. It includes a detailed examination of the Horner-Wadsworth-Emmons reaction, a specific application in the synthesis of ¹³C₂-retinyl acetate, relevant experimental protocols, and the principles behind its use in tracer and quantification studies.

Core Synthetic Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, typically yielding (E)-alkenes with high stereoselectivity. The reaction involves the nucleophilic addition of a phosphonate carbanion to an aldehyde or ketone, followed by elimination to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.

When triethyl phosphonoacetate-¹³C₂ is utilized, the two ¹³C atoms are incorporated directly into the backbone of the target molecule at the α and β positions of the newly formed ester, as illustrated below.

Caption: General scheme of the Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate-¹³C₂.

Application Profile: Synthesis of ¹³C₂-Retinyl Acetate for Isotope Dilution Tests

A significant application of triethyl phosphonoacetate-¹³C₂ is in the synthesis of labeled vitamin A derivatives for nutritional and metabolic studies. The retinol isotope dilution (RID) test is a highly sensitive method for assessing vitamin A status, and the use of ¹³C-labeled retinol is crucial for detection by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[1][2]

The synthesis involves the reaction of an unlabeled C18-tetraene ketone with the carbanion derived from triethyl phosphonoacetate-¹³C₂. This key step introduces the ¹³C₂ label at the C14 and C15 positions of the retinoid backbone.[1][2] The resulting ¹³C₂-labeled retinoic acid ethyl ester is then reduced to the corresponding alcohol (retinol) and subsequently esterified to produce ¹³C₂-retinyl acetate.[1]

Synthetic Workflow

Caption: Workflow for the synthesis of [14,15-¹³C₂]-retinyl acetate.

Quantitative Data

The overall synthesis of all-trans-[14,15-¹³C₂]-retinyl acetate starting from β-ionone is a multi-step process. The initial reported synthesis yielded a significant amount of the desired labeled compound, demonstrating the viability of this pathway for producing materials for clinical studies.[1]

| Parameter | Value | Reference |

| Starting Material for HWE | C18-Tetraene Ketone | [1] |

| Labeling Reagent | Triethyl phosphonoacetate-¹³C₂ | [1] |

| Initial Yield (all-trans) | 0.9 g | [1] |

| Yield from repurification | 0.3 g | [1] |

| Total Yield | 1.2 g | [1] |

Experimental Protocols

While the source literature outlines the overall synthetic strategy, it does not provide a detailed, step-by-step protocol for the specific HWE reaction. The following is a representative procedure for a Horner-Wadsworth-Emmons reaction, which can be adapted by a skilled chemist for the specific synthesis of [14,15-¹³C₂]-retinoic acid ethyl ester.

Representative Protocol: Horner-Wadsworth-Emmons Olefination

-

Materials:

-

Triethyl phosphonoacetate-¹³C₂

-

C18-Tetraene Ketone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of triethyl phosphonoacetate-¹³C₂ (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes.

-

After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phosphonate carbanion.

-

The reaction mixture is cooled back to 0 °C. A solution of the C18-tetraene ketone (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product, [14,15-¹³C₂]-retinoic acid ethyl ester, is purified by flash column chromatography on silica gel.

-

Subsequent Steps:

-

Reduction to ¹³C₂-Retinol: The purified ethyl ester (e.g., 3.7 g) is reduced using a reagent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent at low temperature to yield [14,15-¹³C₂]-retinol.[1]

-

Esterification to ¹³C₂-Retinyl Acetate: The resulting labeled retinol (e.g., 3.5 g) is then dissolved in triethylamine and treated with acetic anhydride to form the final product, [14,15-¹³C₂]-retinyl acetate.[1]

Utility in Drug Development and Metabolism Studies

The primary purpose of synthesizing molecules like ¹³C₂-retinyl acetate is to use them as tracers in biological systems. This is a common and powerful strategy in drug development for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.

Workflow for Isotope Tracer Studies

Caption: General workflow for using ¹³C-labeled compounds in ADME/pharmacokinetic studies.

By introducing a known amount of the ¹³C-labeled compound, researchers can:

-

Trace Metabolic Fate: Track the compound and its metabolites through the body over time.

-

Accurate Quantification: Use the labeled compound as an ideal internal standard for mass spectrometry. Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes chromatographically and experiences the same ionization efficiency or suppression, leading to highly accurate quantification.

-

Determine Bioavailability: Precisely measure the amount of an administered drug that reaches systemic circulation.

Conclusion

Triethyl phosphonoacetate-¹³C₂ is a highly valuable reagent for synthetic chemists, particularly those in the pharmaceutical and life sciences sectors. Its application in the Horner-Wadsworth-Emmons reaction provides a direct and efficient route for the introduction of a stable ¹³C₂-isotope label into a variety of molecular scaffolds. As demonstrated by the synthesis of ¹³C₂-retinyl acetate, this method enables the production of critical tools for advanced metabolic research, pharmacokinetic analysis, and nutritional science. The ability to create high-purity, isotopically labeled internal standards and tracers is fundamental to the progression of modern drug development, and triethyl phosphonoacetate-¹³C₂ serves as a key enabler in this process.

References

A Technical Guide to the Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Horner-Wadsworth-Emmons (HWE) reaction, focusing on the application of isotopically labeled Triethyl phosphonoacetate-¹³C₂. The HWE reaction is a vital tool in organic synthesis for the stereoselective formation of alkenes, particularly α,β-unsaturated esters. The incorporation of a stable ¹³C isotope label into the phosphonate reagent opens avenues for advanced mechanistic studies and metabolic tracking in drug discovery.

Core Reaction Mechanism

The Horner-Wadsworth-Emmons reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1][2] The reaction typically favors the formation of the (E)-alkene.[1][3][4] The mechanism proceeds through several key steps:

-

Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester, forming a nucleophilic phosphonate carbanion.[1][5][6]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is often the rate-limiting step and results in a tetrahedral intermediate.[1][5][7]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[3][5][6]

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble dialkylphosphate salt.[1][5] This byproduct is easily removed by aqueous extraction, which is a significant advantage over the traditional Wittig reaction.[1][4]

Using Triethyl phosphonoacetate-¹³C₂, the two ¹³C atoms are incorporated into the backbone of the resulting α,β-unsaturated ester, allowing for precise tracking of the carbon framework.

Significance of ¹³C Labeling

The use of Triethyl phosphonoacetate-¹³C₂ provides a non-radioactive, stable isotope label within the final product.[8] This is invaluable for professionals in drug development and metabolic research for several reasons:

-

Metabolic Tracing: Labeled compounds allow researchers to track the metabolic fate of a drug molecule within a biological system.[8][9] By analyzing metabolites using mass spectrometry or NMR, the exact pathways of drug breakdown can be elucidated.[9][10]

-

Pharmacokinetic Analysis: Co-administration of ¹³C-labeled and unlabeled drugs allows for precise determination of key pharmacokinetic (PK) parameters like clearance and bioavailability in a single study.[8]

-

Mechanistic Studies: The ¹³C label serves as a spectroscopic probe. ¹³C NMR can be used to investigate reaction mechanisms and kinetics in complex chemical systems.[10][11]

Experimental Protocols & Data

The success of the HWE reaction is highly dependent on reaction conditions. The choice of base, solvent, and temperature can significantly influence both the yield and the stereoselectivity of the reaction.[12]

General Experimental Protocol

The following is a generalized procedure for the Horner-Wadsworth-Emmons reaction.[5][6] Optimization for specific substrates is recommended.

-

Preparation: In a dry, inert-atmosphere flask (e.g., under Nitrogen or Argon), dissolve Triethyl phosphonoacetate-¹³C₂ (1.0 equivalent) in an anhydrous solvent (e.g., THF, DME).[4][5]

-

Deprotonation: Cool the solution to the desired temperature (typically -78 °C to 0 °C). Add a strong base, such as Sodium Hydride (NaH, 1.1 equivalents) or n-Butyllithium (n-BuLi), dropwise or portion-wise.[3][4] Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[5]

-

Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.[5]

-

Reaction: Allow the reaction to stir, warming slowly to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5] Reaction times can vary from a few hours to overnight.[6]

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.[5]

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).[5] After concentrating under reduced pressure, the crude product is typically purified by flash column chromatography.[5]

Factors Influencing Stereoselectivity & Yield

The HWE reaction with stabilized phosphonates like Triethyl phosphonoacetate predominantly yields the (E)-alkene.[1][13] Several factors can be adjusted to optimize this selectivity.

| Parameter | Condition for Higher (E)-Selectivity | Rationale |

| Aldehyde Structure | Increased steric bulk of the R group | Favors the transition state leading to the (E)-product to minimize steric hindrance.[1] |

| Temperature | Higher reaction temperatures (e.g., 23 °C vs. -78 °C) | Allows for equilibration of intermediates to the more thermodynamically stable trans-adduct.[1][12] |

| Base/Cation | Lithium (Li⁺) salts > Sodium (Na⁺) > Potassium (K⁺) | The nature of the metal cation can influence the geometry of the intermediates. |

| Phosphonate Structure | Bulky groups on the phosphonate | Can enhance E-alkene selectivity.[1] |

Note: For (Z)-alkene synthesis, modified phosphonates (e.g., Still-Gennari conditions using bis(2,2,2-trifluoroethyl) phosphonates) are typically required.[3][14]

Representative Quantitative Data

While specific data for Triethyl phosphonoacetate-¹³C₂ is not widely published, the reactivity is expected to be identical to its unlabeled counterpart. The following table illustrates typical outcomes for the HWE reaction with aromatic and aliphatic aldehydes.

| Aldehyde | Base / Solvent | Temp (°C) | Yield (%) | (E:Z) Ratio |

| Benzaldehyde | NaH / THF | 25 | ~85-95% | >95:5 |

| Cyclohexanecarboxaldehyde | NaH / DME | 25 | ~80-90% | >90:10 |

| Isobutyraldehyde | LiOH·H₂O / neat | 25 | ~90% | 92:8 |

| 4-Nitrobenzaldehyde | NaH / THF | 25 | ~95% | >98:2 |

Data synthesized from typical HWE reaction outcomes.[15][16] Actual results will vary based on specific substrates and precise conditions.

Experimental Workflow Visualization

A typical workflow for performing the HWE reaction in a laboratory setting involves several distinct stages from setup to final analysis.

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and highly selective method for alkene synthesis. The use of isotopically labeled Triethyl phosphonoacetate-¹³C₂ enhances its utility, transforming it into a sophisticated tool for modern chemical and biomedical research. By enabling the precise tracking of molecular frameworks, this labeled reagent provides critical insights into reaction mechanisms, drug metabolism, and pharmacokinetics, thereby accelerating the development of new therapeutics.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. symeres.com [symeres.com]

- 11. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 12. researchgate.net [researchgate.net]

- 13. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 14. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to the ¹³C NMR Analysis of Triethyl phosphonoacetate-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Triethyl phosphonoacetate-¹³C₂, a critical isotopically labeled reagent in various synthetic and metabolic studies. This document details the predicted spectral data, a robust experimental protocol for its analysis, and visual representations of its structure and key spectral interactions.

Introduction

Triethyl phosphonoacetate is a widely utilized reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes. The isotopically labeled variant, Triethyl phosphonoacetate-¹³C₂, where the carbonyl and adjacent methylene carbons are replaced with the ¹³C isotope, serves as an invaluable tool for mechanistic studies, metabolic pathway tracing, and as an internal standard in quantitative NMR. Understanding its ¹³C NMR spectrum is paramount for its correct identification, purity assessment, and for tracking its fate in complex chemical or biological systems.

This guide focuses on the unique spectral features arising from the dual ¹³C labeling, specifically the manifestation of ¹³C-¹³C and ¹³C-³¹P spin-spin coupling, which are critical for the unambiguous assignment of the carbon signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of Triethyl phosphonoacetate-¹³C₂ is predicted based on known data for the unlabeled analogue and established principles of NMR spectroscopy. The presence of two adjacent ¹³C nuclei and a ³¹P nucleus introduces complex spin-spin coupling, leading to characteristic splitting patterns for the labeled carbon atoms. The chemical shifts are not expected to deviate significantly from the unlabeled compound.

Below is a summary of the predicted quantitative data for Triethyl phosphonoacetate-¹³C₂ in a typical deuterated solvent like CDCl₃.

| Carbon Atom | Chemical Shift (δ) (ppm) | Predicted Multiplicity | Coupling Constant (J) (Hz) |

| ¹³C H₂-P | ~34.3 | Doublet of Doublets (dd) | ¹J(¹³C-¹³C) ≈ 35-45 Hz, ¹J(¹³C-³¹P) ≈ 134 Hz |

| ¹³C =O | ~165.7 | Doublet of Doublets (dd) | ¹J(¹³C-¹³C) ≈ 35-45 Hz, ²J(¹³C-³¹P) ≈ 6 Hz |

| O-CH₂ (ester) | ~61.4 | Singlet | - |

| O-CH₂ (phosphonate) | ~62.6 | Doublet | ²J(¹³C-³¹P) ≈ 6 Hz |

| CH₃ (ester) | ~14.1 | Singlet | - |

| CH₃ (phosphonate) | ~16.4 | Doublet | ³J(¹³C-³¹P) ≈ 7 Hz |

Note: The one-bond ¹³C-¹³C coupling constant is an estimation for a single bond and can be influenced by substituents. The other chemical shifts and coupling constants are based on data for the unlabeled compound.

Experimental Protocol for ¹³C NMR Analysis

This section provides a detailed methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of Triethyl phosphonoacetate-¹³C₂.

1. Sample Preparation:

-

Concentration: Prepare a solution of Triethyl phosphonoacetate-¹³C₂ with a concentration of 10-50 mg/mL.

-

Solvent: Use a deuterated solvent appropriate for the sample's solubility, typically Chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Standard: Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm), though referencing to the solvent peak (CDCl₃ at δ ≈ 77.16 ppm) is also common.

-

NMR Tube: Use a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe: A standard broadband or carbon-observe probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters (Proton-Decoupled ¹³C Experiment):

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected range of carbon signals (e.g., 0-200 ppm).

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): To ensure proper relaxation of all carbon nuclei for accurate integration (if needed), a relaxation delay of 2-5 seconds is recommended. For highly enriched samples where quantitative analysis is not the primary goal, a shorter delay may be used to reduce experiment time.

-

Number of Scans (NS): Due to the high isotopic enrichment (typically 99 atom %), a relatively low number of scans (e.g., 64-256) should provide an excellent signal-to-noise ratio.

-

Proton Decoupling: Utilize a broadband proton decoupling sequence (e.g., GARP or WALTZ-16) during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak.

-

Peak Picking and Integration: Identify and label all peaks. If quantitative analysis is desired, integrate the relevant signals.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the key signaling interactions of Triethyl phosphonoacetate-¹³C₂.

Caption: Molecular structure of Triethyl phosphonoacetate-¹³C₂.

Caption: Predicted ¹³C NMR signal splitting for the labeled carbons.

Unveiling the Isotopic Signature: A Technical Guide to the Mass Spectrometry of Triethyl phosphonoacetate-13C2

For researchers, scientists, and drug development professionals, understanding the intricacies of isotopically labeled compounds is paramount for robust analytical characterization. This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Triethyl phosphonoacetate-13C2, a crucial labeled reagent in organic synthesis and metabolic studies.

This document details the expected mass spectral characteristics, proposes a detailed experimental protocol for its analysis, and visualizes the anticipated fragmentation pathway. The inclusion of 13C isotopes provides a distinct mass signature, enabling precise tracking and quantification in complex matrices.

Predicted Mass Spectral Data

The introduction of two 13C atoms into the Triethyl phosphonoacetate structure results in a predictable mass shift in the molecular ion and key fragments. The following table summarizes the anticipated quantitative data for both the unlabeled and the 13C2-labeled compound, facilitating direct comparison.

| Feature | Triethyl phosphonoacetate (Unlabeled) | This compound |

| Molecular Formula | C8H17O5P | C613C2H17O5P |

| Molecular Weight | 224.19 g/mol | 226.18 g/mol [1] |

| Monoisotopic Mass | 224.08137 Da | 226.08807 Da[1] |

| Predicted Molecular Ion (M+) | m/z 224 | m/z 226 |

| Key Fragment 1 (Loss of C2H5O) | m/z 179 | m/z 181 |

| Key Fragment 2 (Loss of OC2H5) | m/z 179 | m/z 181 |

| Key Fragment 3 (Loss of COOC2H5) | m/z 151 | m/z 153 |

| Key Fragment 4 ([P(O)(OC2H5)2]+) | m/z 137 | m/z 137 |

| Key Fragment 5 ([CH2COOC2H5]+) | m/z 87 | m/z 89 |

Experimental Protocol: Mass Spectrometric Analysis

This section outlines a detailed methodology for the acquisition of a mass spectrum for this compound.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

-

If direct infusion is not used, further dilute the sample as needed for the specific chromatographic method.

2. Mass Spectrometer and Ionization Source:

-

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable choice for this analyte.

-

Ion Source Parameters (Typical Starting Values):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

3. Data Acquisition:

-

Mode: Full scan mode to detect all ions within a specified mass range.

-

Mass Range: m/z 50 - 300.

-

Acquisition Rate: 1 spectrum/second.

-

Collision Energy (for MS/MS): To induce fragmentation, a collision energy ramp (e.g., 10-40 eV) can be applied in a separate product ion scan experiment to elucidate the fragmentation pattern. The precursor ion for fragmentation would be m/z 226.

4. Data Analysis:

-

Process the acquired data using the instrument's software.

-

Identify the molecular ion peak at the expected m/z of 226.

-

Analyze the fragmentation pattern and compare it to the predicted fragments in the table above and the fragmentation pathway diagram.

-

Utilize the accurate mass data to confirm the elemental composition of the molecular ion and its fragments.

Fragmentation Pathway

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for this compound. The labeling on the acetate backbone leads to a +2 Da shift in fragments containing this moiety.

Caption: Proposed fragmentation of this compound.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. The provided data and protocols can be adapted to specific instrumentation and experimental goals, enabling researchers to confidently utilize this isotopically labeled compound in their studies. The principles of using stable isotopes as internal standards for quantification are well-established.[2] The mass shift introduced by the 13C labels allows for clear differentiation from the unlabeled analogue and background ions, a technique beneficial in complex sample analyses like metabolomics.[3][4]

References

Physical and chemical properties of Triethyl phosphonoacetate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Triethyl phosphonoacetate-13C2, a stable isotope-labeled compound valuable in synthetic chemistry and drug development research. This document details its characteristics, synthesis, and key applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction and its utility in metabolic and pharmacokinetic studies.

Physical and Chemical Properties

This compound is the isotopically labeled form of Triethyl phosphonoacetate, containing two Carbon-13 atoms. This labeling provides a distinct mass shift, making it a powerful tool for tracing and quantification in mass spectrometry-based analyses.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆¹³C₂H₁₇O₅P | [2] |

| Molecular Weight | 226.18 g/mol | [2] |

| Exact Mass | 226.08807031 Da | [2] |

| Isotopic Purity | 99 atom % ¹³C | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 142-145 °C at 9 mmHg | [1] |

| Density | 1.13 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.431 | [1] |

| Solubility | Slightly miscible with water. Soluble in chloroform, ethyl acetate, and methanol. | [4] |

| Melting Point | Data not available for the ¹³C₂ labeled compound. The unlabeled compound has a melting point of -24 °C. | [4] |

Synthesis and Reactivity

The synthesis of Triethyl phosphonoacetate, and by extension its ¹³C₂ labeled analogue, is typically achieved through the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, the reaction would utilize a ¹³C₂-labeled ethyl haloacetate.

General Synthesis Workflow:

Caption: General workflow for the synthesis of Triethyl phosphonoacetate-¹³C₂.

Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound in synthetic organic chemistry is its use as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[7] This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes, from aldehydes and ketones.

The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate cyclizes to form an oxaphosphetane, which then eliminates to yield the alkene and a water-soluble phosphate byproduct that is easily removed.

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the ¹³C₂-labeled compound are not extensively available in peer-reviewed literature. The following are general procedures for the unlabeled compound that can be adapted for the labeled version.

General Procedure for the Horner-Wadsworth-Emmons Reaction

-

Materials: Triethyl phosphonoacetate, a suitable base (e.g., sodium hydride, sodium methoxide), an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), and the desired aldehyde or ketone.

-

Procedure:

-

A solution of Triethyl phosphonoacetate in the anhydrous solvent is treated with a slight molar excess of the base at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphonate carbanion.

-

The aldehyde or ketone, dissolved in the same anhydrous solvent, is then added dropwise to the carbanion solution.

-

The reaction mixture is stirred at the reduced temperature and then allowed to warm to room temperature over a period of time, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

-

Analytical Methods

Table 2: Analytical Techniques for Characterization

| Technique | General Experimental Parameters |

| ¹H and ¹³C NMR Spectroscopy | Spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as CDCl₃. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS). For the ¹³C₂ labeled compound, characteristic couplings to the ¹³C nuclei would be observed.[8][9] |

| Mass Spectrometry | Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The ¹³C₂ labeled compound will show a molecular ion peak at M+2 compared to the unlabeled compound.[10][11] |

Applications in Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and development.[12][13][14] They are primarily used in studies of drug metabolism and pharmacokinetics (DMPK).[12][13][15] By incorporating ¹³C atoms into a molecule, researchers can accurately trace the metabolic fate of a drug candidate and its metabolites in complex biological matrices using mass spectrometry.[3][12]

Workflow for the Use of ¹³C-Labeled Compounds in DMPK Studies:

Caption: General workflow for utilizing ¹³C-labeled compounds in DMPK studies.

Please Note: this compound is a chemical reagent and is not known to be involved in biological signaling pathways. Its utility in drug development is as a building block for synthesizing labeled drug candidates for metabolic studies.

Safety Information

Triethyl phosphonoacetate is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing vapors.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

- 1. ETHYL BROMOACETATE (1-13C) synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H17O5P | CID 10911236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Triethyl phosphonoacetate | 867-13-0 [amp.chemicalbook.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triethyl phosphonoacetate (867-13-0) MS spectrum [chemicalbook.com]

- 11. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

The Role of ¹³C Labeling in Triethyl Phosphonoacetate for Mechanistic Elucidation of the Horner-Wadsworth-Emmons Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of ¹³C labeling in triethyl phosphonoacetate for dissecting the mechanism of the Horner-Wadsworth-Emmons (HWE) reaction. The strategic incorporation of carbon-13 isotopes into this pivotal reagent offers an unparalleled lens through which to observe the intricate bond-forming and bond-breaking events that govern this powerful olefination reaction. By leveraging modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain unambiguous insights into reaction intermediates, transition states, and stereochemical pathways, which are critical for reaction optimization and the rational design of complex molecular entities in drug development.

Introduction: The Horner-Wadsworth-Emmons Reaction and the Power of Isotopic Labeling

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions.[1][2] This reaction is favored for its generally high yields, operational simplicity, and the ease of removal of the phosphate byproduct.[2][3] The accepted mechanism proceeds through the deprotonation of the phosphonate, nucleophilic attack of the resulting carbanion on the carbonyl compound to form a tetrahedral intermediate, subsequent cyclization to a transient oxaphosphetane, and final collapse to the alkene and a phosphate salt.[4][5]

While this general mechanism is well-established, a deeper understanding of the reversibility of the initial steps, the nature of the rate-determining step, and the factors controlling stereoselectivity can be achieved through detailed mechanistic studies. Isotopic labeling, particularly with the stable isotope ¹³C, provides a powerful, non-invasive tool for these investigations.[6] By replacing a ¹²C atom with a ¹³C atom at a specific position in triethyl phosphonoacetate, researchers can "follow" the labeled carbon throughout the reaction, providing direct evidence for bond formations and cleavages.[6]

Data Presentation: Quantitative Insights from ¹³C Labeling Studies

The use of ¹³C-labeled triethyl phosphonoacetate allows for the acquisition of quantitative data that can illuminate the reaction mechanism. This data is primarily obtained through ¹³C NMR spectroscopy and mass spectrometry. Below are tables summarizing the types of quantitative data that can be obtained from such studies.

Table 1: Exemplary ¹³C NMR Chemical Shift Data for Key Species in the HWE Reaction

| Species | Labeled Position | Functional Group | Exemplary ¹³C Chemical Shift (δ, ppm) |

| Triethyl phosphonoacetate-¹³C₂ | C2 | α-carbon to P=O | ~35-45 |

| Triethyl phosphonoacetate-¹³C₁ | C1 | Carbonyl carbon | ~165-175 |

| Phosphonate Ylide-¹³C₂ | C2 | Ylidic carbon | ~50-60 |

| Oxaphosphetane Intermediate-¹³C₂ | C2 | C-P bond | ~40-50 |

| Oxaphosphetane Intermediate-¹³C₁ | C1 | C-O bond | ~70-80 |

| (E)-Alkene Product-¹³C₂ | Cβ | Alkene carbon | ~120-140 |

| (Z)-Alkene Product-¹³C₂ | Cβ | Alkene carbon | ~115-135 |

Note: The chemical shifts are approximate and can vary depending on the specific reactants, solvent, and temperature.

Table 2: Kinetic Isotope Effect (KIE) Data for Mechanistic Elucidation

| Experiment | Labeled Reactant | Measured KIE (k¹²/k¹³) | Mechanistic Implication |

| KIE on Deprotonation | Triethyl phosphonoacetate-2-¹³C | > 1 (small) | C-H bond cleavage is not the rate-determining step. |

| KIE on Carbonyl Addition | Triethyl phosphonoacetate-2-¹³C | ~1.02 - 1.05 | Nucleophilic addition to the carbonyl is part of the rate-determining step.[7] |

| KIE on Oxaphosphetane Formation | Triethyl phosphonoacetate-2-¹³C | Significant | The formation of the four-membered ring is likely the rate-determining step.[5] |

Experimental Protocols: A Guide to Mechanistic Studies

This section provides detailed methodologies for key experiments utilizing ¹³C-labeled triethyl phosphonoacetate to probe the HWE reaction mechanism.

Synthesis of ¹³C-Labeled Triethyl Phosphonoacetate

The synthesis of isotopically labeled triethyl phosphonoacetate is typically achieved via the Michaelis-Arbuzov reaction. For example, triethyl phosphonoacetate-2-¹³C can be synthesized by reacting triethyl phosphite with ethyl bromoacetate-2-¹³C.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place triethyl phosphite (1.0 eq).

-

Addition of Labeled Reagent: Heat the triethyl phosphite to 120-140 °C under a nitrogen atmosphere. Add ethyl bromoacetate-2-¹³C (1.0 eq) dropwise from the dropping funnel over 30 minutes.

-

Reaction: Stir the reaction mixture at 140-150 °C for 4-6 hours. The reaction can be monitored by ³¹P NMR for the disappearance of the starting phosphite.

-

Purification: After cooling to room temperature, purify the crude product by vacuum distillation to obtain pure triethyl phosphonoacetate-2-¹³C.

In-situ ¹³C NMR Monitoring of the HWE Reaction

This protocol allows for the direct observation of intermediates and the determination of reaction kinetics.

Protocol:

-

Sample Preparation: In a dry NMR tube, dissolve ¹³C-labeled triethyl phosphonoacetate (e.g., triethyl phosphonoacetate-2-¹³C, 1.0 eq) in a suitable deuterated solvent (e.g., THF-d₈).

-

Initiation of Reaction: Cool the NMR tube to the desired temperature (e.g., -78 °C) in the NMR spectrometer. Add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.0 eq) to generate the phosphonate carbanion. Acquire a ¹³C NMR spectrum of the ylide.

-

Addition of Carbonyl Compound: Add a solution of the aldehyde or ketone (1.0 eq) in the same deuterated solvent to the NMR tube.

-

Reaction Monitoring: Immediately begin acquiring a series of ¹³C NMR spectra at regular time intervals. This will allow for the observation of the disappearance of the ylide signal and the appearance of signals corresponding to the oxaphosphetane intermediate and the final alkene product.

-

Data Analysis: Integrate the signals of the key species at each time point to determine their relative concentrations and calculate the reaction kinetics.

Mass Spectrometry Analysis of Reaction Products

Mass spectrometry is used to confirm the incorporation of the ¹³C label into the final product and to analyze the distribution of isotopes in cases of competing reaction pathways.

Protocol:

-

Reaction Quenching: After the HWE reaction is complete (as determined by TLC or NMR), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the alkene.

-

MS Analysis: Prepare a dilute solution of the purified alkene in a suitable solvent (e.g., methanol or acetonitrile) and analyze it using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Data Interpretation: Compare the mass spectrum of the labeled product with that of an unlabeled standard to confirm the mass shift corresponding to the incorporated ¹³C atom(s).

Mandatory Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

References

- 1. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde [pubmed.ncbi.nlm.nih.gov]

Unraveling Reaction Mechanisms: A Technical Guide to Utilizing Triethyl Phosphonoacetate-¹³C₂ for Pathway Analysis

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. This technical guide provides an in-depth exploration of the application of Triethyl Phosphonoacetate-¹³C₂, a stable isotope-labeled reagent, for the elucidation of reaction pathways, with a primary focus on the renowned Horner-Wadsworth-Emmons (HWE) reaction.

Stable isotope labeling is a powerful technique that allows for the unambiguous tracking of atoms throughout a chemical transformation. By strategically incorporating ¹³C atoms into a reactant, one can monitor the fate of these labeled carbons using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Triethyl phosphonoacetate-¹³C₂, labeled at the carbonyl carbon and the adjacent methylene carbon, serves as an invaluable tool for gaining detailed mechanistic insights into olefination reactions.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a general preference for the formation of the (E)-isomer.[1][2][3] The reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.[3] The accepted mechanism proceeds through several key steps:

-

Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.[3]

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[3]

-

Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.[1][4]

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct.[3]

Isotopic labeling studies have been instrumental in providing evidence for the reversibility of the initial addition step and in probing the nature of the rate-determining step.[5]

Tracking the Reaction Pathway with Triethyl Phosphonoacetate-¹³C₂

By employing Triethyl Phosphonoacetate-¹³C₂, where the ¹³C labels are at the carbonyl carbon (C=O) and the α-carbon (P-CH₂), we can monitor the transformation of this key reagent into the final alkene product using ¹³C NMR spectroscopy. The distinct chemical shifts and coupling constants of the labeled carbons in the reactant and product provide a clear spectroscopic window into the reaction's progress.

Predicted ¹³C NMR Data

The following table summarizes the anticipated ¹³C NMR chemical shifts (δ) and one-bond carbon-phosphorus coupling constants (¹JCP) for the labeled positions in triethyl phosphonoacetate-¹³C₂ and the corresponding α,β-unsaturated ester product.

| Compound | Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCP (Hz) |

| Triethyl phosphonoacetate-¹³C₂ | ¹³C =O | ~166 | ~6 |

| P-¹³C H₂ | ~34 | ~134 | |

| (E)-α,β-Unsaturated Ester Product | ¹³C =O | ~167 | N/A |

| C=¹³C H | ~120-145 | N/A |

Note: Actual chemical shifts can vary depending on the specific aldehyde or ketone used and the solvent.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol is a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde using sodium hydride as the base.[6]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate-¹³C₂

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then decant the hexanes.

-

Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate-¹³C₂ (1.0 equivalent) in anhydrous THF.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by taking aliquots for NMR analysis.

-

Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for In-situ ¹³C NMR Reaction Monitoring

This protocol outlines the procedure for tracking the HWE reaction directly within an NMR tube.

Materials:

-

Triethyl phosphonoacetate-¹³C₂

-

Aldehyde (e.g., benzaldehyde)

-

Deuterated solvent (e.g., THF-d₈)

-

Base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS, as a solution in THF)

-

NMR tube with a sealable cap

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of triethyl phosphonoacetate-¹³C₂ and the aldehyde in THF-d₈ in a known concentration.

-

Transfer a precise volume of this solution to a clean, dry NMR tube.

-

Acquire an initial ¹³C NMR spectrum of the starting materials. This will serve as the t=0 reference.

-

Carefully add a stoichiometric amount of the base (e.g., NaHMDS solution) to the NMR tube at a controlled temperature (e.g., using a pre-cooled NMR probe).

-

Immediately begin acquiring a series of ¹³C NMR spectra at regular time intervals.

-

Process the spectra to identify and integrate the signals corresponding to the ¹³C-labeled carbons in both the starting material and the product.

-

Plot the concentration of the reactant and product as a function of time to obtain kinetic data.

Visualizing Reaction Pathways and Workflows

Horner-Wadsworth-Emmons Reaction Pathway

Caption: The reaction pathway of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow for ¹³C NMR Reaction Monitoring

Caption: A general workflow for monitoring a reaction using in-situ ¹³C NMR.

By leveraging the power of stable isotope labeling with reagents like Triethyl Phosphonoacetate-¹³C₂, researchers can gain unparalleled insights into the intricate details of chemical transformations. This knowledge is not merely academic; it is a critical component in the development of robust, efficient, and safe chemical processes in the pharmaceutical and chemical industries.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Stereoselectivity of the Horner-Wadsworth-Emmons Reaction: A Technical Guide

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] A key feature of the HWE reaction is its inherent stereoselectivity, which can be tuned to favor the formation of either the (E)- or (Z)-alkene isomer. This technical guide provides an in-depth exploration of the factors governing the stereochemical outcome of the HWE reaction, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in harnessing its full synthetic potential.

Core Concepts: Thermodynamic versus Kinetic Control

The stereoselectivity of the Horner-Wadsworth-Emmons reaction is primarily dictated by the interplay between thermodynamic and kinetic control of the reaction pathway.[3] In a standard HWE reaction, the formation of the alkene product is typically under thermodynamic control, leading predominantly to the more stable (E)-isomer.[4][5] This is due to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, which allows for equilibration to the more stable anti-oxaphosphetane intermediate.[3]

Conversely, modifications to the reaction conditions and the structure of the phosphonate reagent can shift the reaction to kinetic control, favoring the formation of the less stable (Z)-isomer. The Still-Gennari modification is a prime example of a kinetically controlled HWE reaction, which utilizes electron-withdrawing groups on the phosphonate to accelerate the elimination step, thus preventing equilibration to the thermodynamically favored intermediate.[4][6][7]

Factors Influencing Stereoselectivity

Several key factors can be manipulated to influence the E/Z selectivity of the Horner-Wadsworth-Emmons reaction:

-

Phosphonate Reagent Structure: The electronic and steric properties of the phosphonate ester have a profound impact on stereoselectivity. Standard dialkyl phosphonoacetates typically favor the formation of (E)-alkenes.[4] In contrast, phosphonates bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters, are crucial for achieving high (Z)-selectivity in the Still-Gennari and Ando modifications, respectively.[7][8]

-

Aldehyde Structure: The steric bulk of the aldehyde substrate can influence the E/Z ratio. Generally, increasing the steric hindrance of the aldehyde favors the formation of the (E)-alkene.[4] Aromatic aldehydes, for instance, often show high (E)-selectivity in standard HWE reactions.[4]

-

Base: The choice of base plays a critical role. Strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) are often employed in (Z)-selective reactions to promote rapid and irreversible deprotonation.[6][7] Weaker bases, or the use of salts like LiCl with an amine base (Masamune-Roush conditions), can be used for base-sensitive substrates and often favor (E)-alkene formation.[5][8]

-

Solvent and Temperature: The reaction solvent and temperature can significantly affect the stereochemical outcome. Low temperatures (e.g., -78 °C) are typically used in kinetically controlled, (Z)-selective reactions to minimize equilibration.[9] Conversely, higher temperatures can promote thermodynamic equilibration and increase the proportion of the (E)-isomer.[4]

Data Presentation: A Comparative Analysis

The following tables summarize the stereochemical outcomes of the Horner-Wadsworth-Emmons reaction under various conditions, providing a quantitative comparison for researchers.

Table 1: Standard HWE Reaction Conditions (Favoring E-Alkene)

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | [4] |

| Trimethyl phosphonoacetate | Isobutyraldehyde | NaOMe | DMF | 25 | 90:10 | [4] |

| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | 25 | >95:5 | [2] |

| Diethyl (cyanomethyl)phosphonate | 4-Nitrobenzaldehyde | NaH | THF | 20 | >99:1 | [10] |

Table 2: Still-Gennari Modification (Favoring Z-Alkene)

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio | Reference |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 94:6 | [9] |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 | [4] |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS, 18-crown-6 | THF | -78 | 91:9 | [7] |

| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | 3-Phenylpropanal | NaH | THF | -78 to 20 | 85:15 | [11] |

Table 3: Ando Modification and Other Z-Selective Protocols

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio | Reference |

| Ethyl (diphenylphosphono)acetate | Benzaldehyde | Triton B | THF | -78 | 91:9 | [12] |

| Ethyl 2-(di-o-tolylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 96:4 | [12] |

| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | [7] |

| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | [7] |

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and logical relationships in the Horner-Wadsworth-Emmons reaction.

Caption: General mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Caption: Key factors influencing the stereochemical outcome of the HWE reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up both (E)- and (Z)-selective Horner-Wadsworth-Emmons reactions.

Protocol 1: General Procedure for (E)-Selective HWE Reaction

This protocol is adapted from standard procedures that favor the formation of the thermodynamically more stable (E)-alkene.[6]

Materials:

-

Phosphonate ester (1.0 equiv)

-

Aldehyde (1.0-1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate ester to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the phosphonate ester in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction

This protocol is a representative procedure for the Still-Gennari modification, which provides high selectivity for the (Z)-alkene.[3][9]

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF)

-

18-crown-6 (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the KHMDS solution to the flask and stir for 15 minutes.

-

Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

References

- 1. youtube.com [youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Triethyl phosphonoacetate-13C2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Triethyl phosphonoacetate-13C2, a stable isotope-labeled reagent valuable for stereoselective synthesis of isotopically labeled compounds and for metabolic tracing studies in drug discovery and development.

Introduction to this compound

This compound is a specialized chemical reagent in which two carbon atoms in the acetate moiety are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling provides a powerful tool for researchers to trace the fate of the acetate portion of the molecule through chemical reactions and biological pathways. Its primary applications lie in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of ¹³C-labeled α,β-unsaturated esters and in metabolic flux analysis to elucidate the metabolic fate of these synthesized compounds. The incorporation of the ¹³C label allows for sensitive and unambiguous detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Key Applications

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Mechanistic Studies of Organic Reactions: The ¹³C label serves as a probe to elucidate reaction mechanisms, such as the Horner-Wadsworth-Emmons reaction, by tracking the carbon backbone of the reagent.[3]

-

Quantitative Analysis by NMR Spectroscopy: The distinct signals from the ¹³C-labeled carbons in NMR spectroscopy facilitate accurate quantification of reaction products and isomers, even in complex mixtures where proton NMR signals may overlap.[4]

-

Metabolic Tracing and Flux Analysis: α,β-Unsaturated esters synthesized using this compound can be introduced into biological systems to trace their metabolic fate. This is crucial for understanding the mechanism of action of potential drug candidates and their metabolic liabilities.[5][6]

-

Drug Development: The synthesis of isotopically labeled drug candidates and their metabolites is essential for absorption, distribution, metabolism, and excretion (ADME) studies during the drug development process.[7]

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of Ethyl (E)-Cinnamate-α,β-¹³C₂

This protocol describes a standard procedure for the synthesis of an (E)-α,β-unsaturated ester using this compound and benzaldehyde. The reaction typically favors the formation of the thermodynamically more stable (E)-isomer.[8][9]

Materials:

-

This compound

-